2-Nitro-1-(2-nitrophenyl)ethanone
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Overview
Description
2-Nitro-1-(2-nitrophenyl)ethanone, also known as 2’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.1461 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and an ethanone group (-COCH3) attached to the second position of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-1-(2-nitrophenyl)ethanone can be synthesized through various methods. One common method involves the nitration of acetophenone using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-Nitro-1-(2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in studies involving the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets through its nitro and ethanone functional groups. The nitro group can participate in redox reactions, while the ethanone group can undergo nucleophilic addition reactions . These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Nitroacetophenone: Similar in structure but lacks the additional nitro group on the phenyl ring.
2-Nitrobenzyl alcohol: Contains a hydroxyl group (-OH) instead of the ethanone group.
1-(2-Nitrophenyl)ethanone: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-Nitro-1-(2-nitrophenyl)ethanone is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds . This dual nitro substitution allows for a wider range of chemical transformations and applications in various fields .
Properties
CAS No. |
46388-92-5 |
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Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-nitro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2 |
InChI Key |
SCNLKNKILDXNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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